molecular formula C10H9NO4 B1227994 4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one CAS No. 80589-23-7

4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one

Cat. No. B1227994
CAS RN: 80589-23-7
M. Wt: 207.18 g/mol
InChI Key: FBUXYCJTSXXWBJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one, also known as EMFO, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of research. EMFO is a heterocyclic compound that consists of a furan ring, oxazole ring, and an ethoxymethylene group. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Characterization

4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one has been synthesized and characterized for its fluorescent properties. Kóczán et al. (2001) described the synthesis of this compound and its fluorescent amino acid derivatives, revealing its potential for monitoring cellular compartments with different pH levels due to its pH-sensitive emission band (Kóczán et al., 2001).

Reactivity and Chemical Transformations

The reactivity of 4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one with various compounds has been studied. Gelmi and Pocar (1992) investigated its reaction with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, contributing to the development of new syntheses for 2H-pyran-2-one compounds (Gelmi & Pocar, 1992). Natsch et al. (2010) explored its reactivity with proteins and peptides, providing insights into its skin sensitization potential (Natsch et al., 2010).

properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(furan-2-yl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-6-7-10(12)15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUXYCJTSXXWBJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one

CAS RN

80589-23-7
Record name 2-Furyl-4-ethoxymethylene-5-oxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one
Reactant of Route 2
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one
Reactant of Route 3
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one
Reactant of Route 4
Reactant of Route 4
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one
Reactant of Route 5
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one
Reactant of Route 6
4-(Ethoxymethylene)-2-(2-furyl)oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.